molecular formula C4H7BrO2 B044338 Ethyl bromoacetate-2-13C CAS No. 85539-84-0

Ethyl bromoacetate-2-13C

Cat. No.: B044338
CAS No.: 85539-84-0
M. Wt: 167.99 g/mol
InChI Key: PQJJJMRNHATNKG-LBPDFUHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

Ethyl bromoacetate-2-13C is a highly toxic alkylating agent and may be fatal if inhaled . It is classified as Acute Tox. 1 Dermal, Acute Tox. 2 Inhalation, Acute Tox. 2 Oral, Flam. Liq. 3 .

Biochemical Analysis

Biochemical Properties

Ethyl Bromoacetate-2-13C plays a significant role in biochemical reactions. It is involved in the synthesis of 13C4-labeled metabolites of carcinogenic PAHs . It also participates in the preparation of steroidal antiestrogens through cyclic condensation

Cellular Effects

It is known to be a highly toxic alkylating agent Alkylating agents can cause alterations in cell function by modifying the genetic material within the cell, which can lead to cell death

Molecular Mechanism

The molecular mechanism of this compound involves its role as an alkylating agent Alkylating agents work by donating an alkyl group to its substrates This can lead to changes in the structure and function of molecules, including proteins and DNA, potentially leading to cell death

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl bromoacetate-2-13C can be synthesized through the bromination of ethyl acetate-2-13C. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or red phosphorus. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Comparison with Similar Compounds

Uniqueness: Ethyl bromoacetate-2-13C is unique due to its specific labeling at the 2-position, which provides distinct advantages in NMR spectroscopy and mass spectrometry. This specific labeling allows for precise tracking and analysis of the compound in various chemical and biological systems .

Properties

IUPAC Name

ethyl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJJJMRNHATNKG-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[13CH2]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449998
Record name Ethyl bromoacetate-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85539-84-0
Record name Ethyl bromoacetate-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85539-84-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl bromoacetate-2-13C
Reactant of Route 2
Reactant of Route 2
Ethyl bromoacetate-2-13C
Reactant of Route 3
Reactant of Route 3
Ethyl bromoacetate-2-13C
Reactant of Route 4
Reactant of Route 4
Ethyl bromoacetate-2-13C
Reactant of Route 5
Reactant of Route 5
Ethyl bromoacetate-2-13C
Reactant of Route 6
Reactant of Route 6
Ethyl bromoacetate-2-13C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.